molecular formula C22H26ClN3O2 B2995118 1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955237-86-2

1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2995118
CAS RN: 955237-86-2
M. Wt: 399.92
InChI Key: NLPGFNJBOBTPSH-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and function of B cells, which play a crucial role in the immune system.

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has been studied in the context of cyclodextrin complexation. The compound undergoes photoisomerization between E- and Z-isomers, both in its free state and when forming binary complexes with cyclodextrin-linked urea derivatives. This property is significant in the development of molecular devices that utilize these photoisomerization processes (Lock et al., 2004).

Potential Anticancer Agents

Urea derivatives, including those related to the specified compound, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells. Certain derivatives, including those with the tert-butyl group, showed cytotoxicity levels comparable to established anticancer agents, making them potential candidates for cancer treatment (Gaudreault et al., 1988).

Association Studies in NMR and Quantum Chemistry

N-(pyridin-2-yl),N'-substituted ureas, including derivatives with tert-butyl groups, have been studied through NMR spectroscopic titrations and quantum chemical calculations. This research offers insights into the substituent effect on complex formation and is crucial for understanding the interactions and stability of these compounds (Ośmiałowski et al., 2013).

Inhibition of Translation Initiation as Anti-Cancer Strategy

Symmetrical N,N'-diarylureas, which share a structural similarity with the specified compound, have been identified as activators of specific kinases and inhibitors of cancer cell proliferation. This property makes them promising leads in the development of new anti-cancer agents (Denoyelle et al., 2012).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-22(2,3)16-4-8-18(9-5-16)25-21(28)24-13-15-12-20(27)26(14-15)19-10-6-17(23)7-11-19/h4-11,15H,12-14H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGFNJBOBTPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

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